molecular formula C8H3Cl3O2 B14645512 4,5,6-Trichloro-2-benzofuran-1(3H)-one CAS No. 52043-49-9

4,5,6-Trichloro-2-benzofuran-1(3H)-one

Cat. No.: B14645512
CAS No.: 52043-49-9
M. Wt: 237.5 g/mol
InChI Key: HEGYGJGHJVBWRZ-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-benzofuran-1(3H)-one is a synthetic benzofuran-2(3H)-one derivative of interest in medicinal chemistry and organic synthesis. Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their wide presence in biologically active molecules and natural products . These compounds are known to exhibit a diverse range of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them valuable templates for developing new therapeutic agents . Researchers utilize this trichlorinated lactone as a key synthetic intermediate. The presence of multiple chlorine atoms and the lactone functionality on the benzofuran core makes it a versatile precursor for further chemical modifications, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to generate more complex compound libraries for biological screening . The compound's structure is related to 3,3-disubstituted benzofuran-2(3H)-ones, which are common scaffolds in medicinally significant natural products and are frequently investigated for their cytotoxic and other pharmacological properties . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

52043-49-9

Molecular Formula

C8H3Cl3O2

Molecular Weight

237.5 g/mol

IUPAC Name

4,5,6-trichloro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H3Cl3O2/c9-5-1-3-4(2-13-8(3)12)6(10)7(5)11/h1H,2H2

InChI Key

HEGYGJGHJVBWRZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2C(=O)O1)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trichloro-2-benzofuran-1(3H)-one typically involves the chlorination of benzofuran derivatives. One common method is the electrophilic aromatic substitution reaction, where benzofuran is treated with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Chlorinated solvents like dichloromethane or chloroform

    Catalyst: Iron(III) chloride or aluminum chloride

Industrial Production Methods

Industrial production methods for chlorinated benzofurans may involve continuous flow reactors to ensure efficient chlorination and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-2-benzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 4,5,6-Trichloro-2-benzofuran-1(3H)-one with structurally related benzofuranones is presented below, focusing on molecular properties, synthesis, and functional characteristics.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
This compound* C₈H₃Cl₃O₂ 241.47 Cl at 4,5,6; ketone at C1 N/A High chlorination, planar aromatic system
6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one C₉H₅Cl₃O₃ 267.0 Cl₃C- at C3; -OH at C6 186–189 Hydroxy and trichloromethyl groups enhance polarity
4,5,6,7-Tetrachloro-3-isopropylidene-2-benzofuran-1(3H)-one C₁₁H₆Cl₄O₂ 311.97 Cl at 4,5,6,7; isopropylidene at C3 N/A Increased steric bulk and lipophilicity
3,3-Dimethyl-2-benzofuran-1(3H)-one C₁₀H₁₀O₂ 162.19 CH₃ at C3 N/A Reduced steric hindrance vs. Cl derivatives
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one C₁₅H₁₂O₂ 224.25 CH₃ and C₆H₅ at C3 N/A Aromatic phenyl enhances π-π interactions

*Inferred properties based on structural analogs.

Key Findings and Implications

Substituent Effects : Chlorine atoms increase molecular weight and electronegativity, influencing reactivity and binding interactions. Bulky groups (e.g., isopropylidene) reduce solubility but enhance thermal stability .

Synthetic Flexibility: Chlorinated benzofuranones can be tailored via electrophilic substitution, enabling modular design for applications in drug discovery or materials science .

Knowledge Gaps: Direct pharmacological data for this compound are absent in the evidence, necessitating further studies on its bioactivity and physicochemical profiling.

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